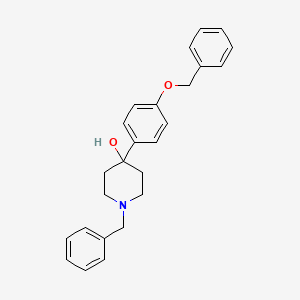
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is a chemical compound with the molecular formula C25H27NO2 and a molecular weight of 373.5 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 4-(benzyloxy)benzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired piperidin-4-ol derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted piperidines and alcohol derivatives .
Scientific Research Applications
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpiperidin-4-ol: This compound has a similar structure but lacks the benzyloxy group, which may result in different biological activities and chemical properties.
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol: This compound has a hydroxyethyl group instead of the benzyloxy group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H27NO2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-benzyl-4-(4-phenylmethoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C25H27NO2/c27-25(15-17-26(18-16-25)19-21-7-3-1-4-8-21)23-11-13-24(14-12-23)28-20-22-9-5-2-6-10-22/h1-14,27H,15-20H2 |
InChI Key |
BNLAYTYSBRSPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















